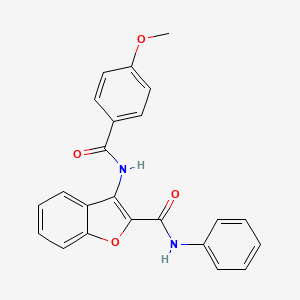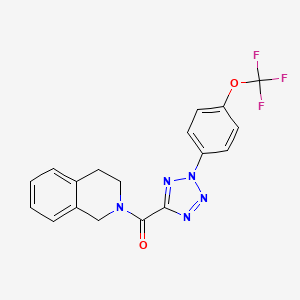
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as CPMU, is a chemical compound with potential applications in scientific research. CPMU is a urea derivative and has been synthesized through various methods.
Mécanisme D'action
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea selectively activates the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor modulates various physiological processes, including calcium homeostasis, neurotransmitter release, and oxidative stress. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to increase the binding of the sigma-1 receptor to the inositol 1,4,5-trisphosphate receptor, which leads to the release of calcium from the endoplasmic reticulum. This calcium release activates various downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In addition, 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific activation of this receptor. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in lab experiments. It is a relatively new compound, and its long-term safety has not been fully established. In addition, the mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is complex and not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One potential direction is the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea as a tool to study the role of the sigma-1 receptor in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. Another potential direction is the development of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea derivatives with improved pharmacokinetic properties and/or selectivity for the sigma-1 receptor. Finally, the use of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in animal models of neurodegenerative diseases may provide insight into the potential therapeutic applications of this compound.
Méthodes De Synthèse
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been synthesized through various methods, including the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine. Another method involves the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride. The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been achieved through the reaction of 2-chlorobenzoyl isocyanate with 2-pyridinecarboxaldehyde followed by the reaction with phenethylamine hydrochloride and sodium hydroxide.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the sigma-1 receptor in the central nervous system. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to selectively activate the sigma-1 receptor, which is involved in various physiological processes, including pain modulation, neuroprotection, and synaptic plasticity. 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been used to study the role of the sigma-1 receptor in the regulation of the endoplasmic reticulum stress response.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCNKOEQKVVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid](/img/structure/B2852608.png)

![(5-Fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2852610.png)
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
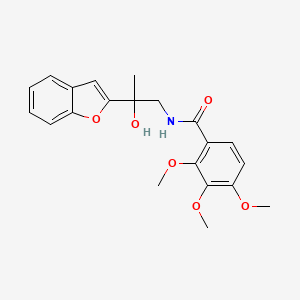
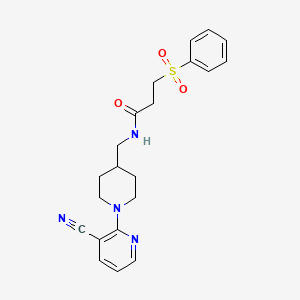
![(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile](/img/structure/B2852618.png)

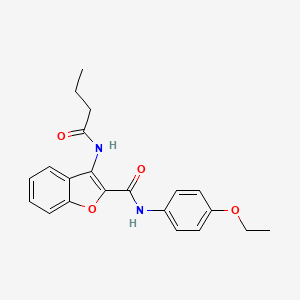
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
